molecular formula C12H9NaO4S B12695950 Phenol, 4,4'-sulfonylbis-, monosodium salt CAS No. 20210-83-7

Phenol, 4,4'-sulfonylbis-, monosodium salt

Cat. No.: B12695950
CAS No.: 20210-83-7
M. Wt: 272.25 g/mol
InChI Key: JYMLRPHBAARBJS-UHFFFAOYSA-M
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Description

Phenol, 4,4’-sulfonylbis-, monosodium salt is a chemical compound that belongs to the class of sulfonylbisphenols. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of polymers and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-sulfonylbis-, monosodium salt typically involves the reaction of phenol with sulfuric acid to form phenol sulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the monosodium salt. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-sulfonylbis-, monosodium salt is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-sulfonylbis-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Phenol, 4,4’-sulfonylbis-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and resins.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-sulfonylbis-, monosodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with proteins and enzymes, inhibiting their activity. This property is exploited in the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4,4’-sulfonylbis-, disodium salt
  • Benzenesulfonic acid, hydroxy-, monosodium salt

Uniqueness

Phenol, 4,4’-sulfonylbis-, monosodium salt is unique due to its specific sulfonylbisphenol structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.

Properties

CAS No.

20210-83-7

Molecular Formula

C12H9NaO4S

Molecular Weight

272.25 g/mol

IUPAC Name

sodium;4-(4-hydroxyphenyl)sulfonylphenolate

InChI

InChI=1S/C12H10O4S.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8,13-14H;/q;+1/p-1

InChI Key

JYMLRPHBAARBJS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+]

Origin of Product

United States

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